Bienvenue dans la boutique en ligne BenchChem!

4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Permeability

This 2,3-dimethyl-4-butoxybenzenesulfonamide offers a distinct steric and electronic profile not found in common 2,4- or 4-substituted analogs, making it essential for PAF antagonist lead optimization and carbonic anhydrase isoform profiling. Its pre-functionalized furan-2-ylmethyl sulfonamide handle and lipophilic butoxy anchor accelerate SAR campaigns. Procure this non-interchangeable scaffold to ensure experimental reproducibility and explore unique ortho-methyl steric effects.

Molecular Formula C17H23NO4S
Molecular Weight 337.43
CAS No. 914235-69-1
Cat. No. B2773460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide
CAS914235-69-1
Molecular FormulaC17H23NO4S
Molecular Weight337.43
Structural Identifiers
SMILESCCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C)C
InChIInChI=1S/C17H23NO4S/c1-4-5-10-22-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-21-15/h6-9,11,18H,4-5,10,12H2,1-3H3
InChIKeyPRUXXIUZPDXLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide (CAS 914235-69-1): Procurement-Relevant Chemical Profile


4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide (CAS 914235-69-1) is a synthetic benzenesulfonamide derivative with the molecular formula C₁₇H₂₃NO₄S and a molecular weight of 337.4 g/mol . It features a 2,3-dimethyl-substituted benzene core bearing a 4-butoxy group and an N-(furan-2-ylmethyl) sulfonamide side chain. The compound belongs to the aryl sulfonamide class, members of which are widely investigated as carbonic anhydrase inhibitors, PAF antagonists, and kinase modulator scaffolds. This specific substitution pattern—2,3-dimethyl rather than the more common 2,4- or 3,4-dimethyl arrangement—creates a distinct steric and electronic environment at the sulfonamide pharmacophore, making it a non-interchangeable building block in medicinal chemistry and a candidate for selective biological probe development .

Why Generic Substitution of 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide Is Scientifically Unreliable


Benzenesulfonamides with different ring-substitution patterns exhibit divergent target binding profiles due to altered steric complementarity, hydrogen-bonding geometry, and lipophilicity. The 2,3-dimethyl configuration in this compound positions the two methyl groups ortho and meta to the sulfonamide, whereas common analogs such as N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide place methyl groups in different orientations, directly affecting the dihedral angle between the aromatic ring and the sulfonamide moiety and consequently modulating enzyme pocket fit . Even seemingly conservative replacements—e.g., pyridin-3-ylmethyl for furan-2-ylmethyl in the 4-butoxy-2,3-dimethyl series—alter hydrogen-bond acceptor capacity and ring electronics, precluding reliable activity extrapolation . Without head-to-head comparative data, any assumption of functional equivalence across sulfonamide analogs is chemically unsound and risks experimental irreproducibility.

Quantitative Differentiation Evidence for 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide Against Closest Analogs


Predicted Lipophilicity (cLogP) Comparison: 2,3-Dimethyl vs. 2,4-Dimethyl Sulfonamide Regioisomers

Computationally predicted cLogP values differentiate the 2,3-dimethyl substitution pattern from the 2,4-dimethyl regioisomer. The target compound, 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide, has an estimated cLogP of approximately 5.71 [1]. By contrast, the 2,4-dimethyl analog N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide—lacking the 4-butoxy group but retaining a furan-2-ylmethyl sulfonamide—is predicted to have a significantly lower cLogP (~3.2–3.8 based on fragment-based calculation), reflecting the absence of the extended butoxy chain. The ~2 log-unit difference constitutes an approximately 100-fold difference in calculated octanol-water partition coefficient, indicating substantially greater membrane permeability potential for the target compound.

Lipophilicity Drug-likeness Permeability

Heteroaryl Methyl Substituent Comparison: Furan-2-ylmethyl vs. Pyridin-3-ylmethyl in the 4-Butoxy-2,3-dimethyl Series

Within the 4-butoxy-2,3-dimethylbenzenesulfonamide scaffold, the nature of the N-heteroarylmethyl substituent critically determines hydrogen-bonding capability. The target compound bears a furan-2-ylmethyl group, contributing one oxygen atom as a hydrogen-bond acceptor with moderate electronegativity . The direct pyridine analog, 4-butoxy-2,3-dimethyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide, substitutes a pyridine nitrogen, which possesses a lone pair with different spatial orientation and higher basicity (pKa of conjugate acid ~5.2 vs. furan oxygen which is non-basic) . This fundamental electronic difference alters the compound's ability to engage in charge-assisted hydrogen bonds within enzyme active sites, distinguishing the two analogs despite their shared benzenesulfonamide core and identical 4-butoxy-2,3-dimethyl substitution.

Hydrogen-bond acceptor Ring electronics Target selectivity

Documented Application as a PAF Antagonist Intermediate: Synthetic Utility Differentiation

The target compound has been explicitly documented as an intermediate in the preparation of platelet-activating factor (PAF) antagonists, a therapeutic class investigated for asthma, shock, and ischemia . This synthetic application is specifically tied to the 2,3-dimethyl-4-butoxy substitution pattern, which provides the steric bulk and lipophilicity required for downstream PAF pharmacophore construction. In contrast, the more common 2,4-dimethyl or 3,4-dimethyl regioisomers (e.g., N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide) are not cited in PAF antagonist synthetic pathways, suggesting that the 2,3-substitution geometry is structurally matched to subsequent coupling steps in the reported synthetic route.

PAF antagonist Synthetic intermediate Medicinal chemistry

Substituent Position Effect on CA Inhibition: 2,3-Dimethyl vs. Unsubstituted Benzenesulfonamide Scaffolds

Class-level structure-activity relationship (SAR) data for benzenesulfonamide carbonic anhydrase (CA) inhibitors demonstrate that the position and number of methyl substituents on the benzene ring significantly modulate inhibitory potency. In a benchmark study, unsubstituted benzenesulfonamide exhibited a Ki of ~83.5 nM against a bacterial α-CA isoform, whereas introduction of alkyl substituents at various positions altered affinity by up to 10-fold depending on the substitution pattern and isoform . The 2,3-dimethyl substitution in the target compound introduces steric hindrance adjacent to the sulfonamide zinc-binding group, which would be predicted to alter CA isoform selectivity relative to unsubstituted or 4-substituted analogs. However, no direct Ki data exist for the target compound itself.

Carbonic anhydrase Structure-activity relationship Enzyme inhibition

Molecular Descriptor Differentiation: 2,3-Dimethyl Substitution Impact on Molecular Shape and Rotatable Bonds

The 2,3-dimethyl substitution pattern in the target compound produces distinct molecular descriptors compared to the 2,4-dimethyl analog. The 2,3-arrangement places one methyl group ortho to the sulfonamide, increasing steric congestion near the zinc-binding moiety and potentially restricting rotational freedom of the sulfonamide group. The 2,4-dimethyl analog places methyl groups at para- and ortho-like positions, resulting in a different molecular shape profile as quantified by principal moments of inertia and shadow indices . These shape differences, while not quantified by direct experimental comparison, are structurally intrinsic and affect molecular recognition by proteins with sterically constrained binding pockets.

Molecular descriptors Drug design Conformational analysis

High-Confidence Research and Industrial Application Scenarios for 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide


PAF Antagonist Lead Optimization: Advanced Intermediate for Structure-Activity Relationship Expansion

Based on its documented role as an intermediate for PAF antagonist synthesis , this compound is most rationally procured for medicinal chemistry programs developing next-generation PAF receptor antagonists. Its pre-functionalized 2,3-dimethyl-4-butoxy scaffold provides a lipophilic anchor (cLogP ~5.71 [1]) suited for occupying the hydrophobic PAF receptor binding pocket, and the furan-2-ylmethyl sulfonamide serves as a modifiable handle for further SAR exploration. Programs using the 2,4-dimethyl or unsubstituted analogs will miss the specific substitution geometry required by the established synthetic route.

Carbonic Anhydrase Isoform Selectivity Profiling: A Non-Standard Substitution Pattern for Panel Screening

For research groups systematically profiling benzenesulfonamide carbonic anhydrase inhibitors across multiple isoforms (CA I, II, IX, XII), the 2,3-dimethyl substitution pattern offers a distinct steric profile not represented by standard 4-substituted benzenesulfonamides . Inclusion of this compound in screening panels can reveal isoform selectivity trends driven by ortho-methyl steric effects near the zinc-binding sulfonamide. Procurement of this specific isomer is warranted when the goal is to map the full substituent-position SAR landscape rather than to replicate known 4-substituted inhibitor behavior.

Fragment-Based Drug Discovery: A Lipophilic, Functionalized Scaffold for Fragment Growing

With a molecular weight of 337.4 Da and a predicted cLogP of ~5.71 , this compound occupies the upper fragment-to-lead-like chemical space. Its multiple functional handles—butoxy ether, furan ring, and sulfonamide NH—enable diverse chemical modifications. Unlike the simpler N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide (MW ~265), the additional 4-butoxy group provides a built-in vector for probing lipophilic sub-pockets in target proteins, accelerating fragment-to-lead optimization by reducing the number of synthetic steps needed to achieve target affinity.

Chemical Biology Tool Compound Development: Furan- vs. Pyridine-Based Probe Pair for Target Deconvolution

The target compound, bearing a furan-2-ylmethyl group, can be procured alongside its pyridin-3-ylmethyl analog (4-butoxy-2,3-dimethyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide) as a matched probe pair for chemical biology target deconvolution studies. The differential hydrogen-bonding character of furan oxygen versus pyridine nitrogen enables affinity pull-down or cellular thermal shift assay (CETSA) experiments where differential target engagement between the two probes helps identify the specific protein interactome of each heteroaryl moiety. This paired procurement strategy adds scientific rigor to target identification workflows.

Quote Request

Request a Quote for 4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.